1-Boc-4-Fmoc-piperazine-2-acetic acid

Solid-Phase Peptide Synthesis Orthogonal Protection Piperazine Chemistry

Select 1-Boc-4-Fmoc-piperazine-2-acetic acid (CAS 885949-85-9) to gain orthogonal N1-Boc / N4-Fmoc protection with a C2-acetic acid handle. The Boc group withstands basic Fmoc removal (20% piperidine), then is cleaved with TFA, enabling stepwise, chemoselective functionalization that mono-protected or regioisomeric piperazines cannot achieve. The acetic acid side chain (pKa ~4.67) offers pH-dependent solubility and coupling efficiency superior to the carboxylic analog. Supplied at 97% purity from multiple global vendors, this compound reduces pre-use purification and secures supply-chain resilience for mg-to-gram peptide-mimetic and combinatorial library campaigns.

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
CAS No. 885949-85-9
Cat. No. B1609450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-Fmoc-piperazine-2-acetic acid
CAS885949-85-9
Molecular FormulaC26H30N2O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(15-17(28)14-23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
InChIKeySUYZZEFSOKWJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-Fmoc-piperazine-2-acetic acid (CAS 885949-85-9): Orthogonally Protected Piperazine Scaffold for Advanced Peptide and Small-Molecule Synthesis


1-Boc-4-Fmoc-piperazine-2-acetic acid (CAS 885949-85-9) is a dual-protected, C₂-functionalized piperazine derivative bearing a tert-butoxycarbonyl (Boc) group at N1 and a 9-fluorenylmethoxycarbonyl (Fmoc) group at N4, with an acetic acid side chain at the C2 position . The molecular formula is C₂₆H₃₀N₂O₆ (molecular weight 466.53 g/mol) and commercial material is typically supplied at 97% purity . The orthogonal Boc/Fmoc protection strategy enables sequential, chemoselective deprotection of the two piperazine nitrogen atoms, making this compound a versatile building block for solid-phase peptide synthesis, combinatorial library construction, and the introduction of piperazine-based conformational constraints into bioactive molecules [1].

Why 1-Boc-4-Fmoc-piperazine-2-acetic acid Cannot Be Replaced by Mono-Protected Piperazines or Regioisomeric Analogs


Generic substitution of 1-Boc-4-Fmoc-piperazine-2-acetic acid with simpler mono-protected piperazines (e.g., Boc-piperazine or Fmoc-piperazine) or regioisomers (e.g., 4-Boc-1-Fmoc-2-piperazineacetic acid, CAS 183742-34-9) is scientifically unjustified due to the compound's precisely defined regiochemistry and orthogonal protection. The Boc group is acid-labile and stable to bases/nucleophiles, whereas the Fmoc group is base-labile and stable to acids [1]. This orthogonality permits selective, stepwise unmasking of either nitrogen atom, a capability absent in mono-protected derivatives and potentially compromised in regioisomers where the relative electronic environment of the two protected nitrogens differs, leading to altered deprotection kinetics and chemoselectivity [2]. Furthermore, the acetic acid side chain at C2 introduces a distinct pKa and hydrogen-bonding capacity compared to the carboxylic acid analog (pKa ~3.68), influencing solubility, coupling efficiency, and downstream biological activity . Substitution without quantitative validation of these parameters risks failed synthetic sequences, irreproducible results, and wasted research resources.

Quantitative Differentiation of 1-Boc-4-Fmoc-piperazine-2-acetic acid (CAS 885949-85-9) from Close Analogs: A Procurement-Relevant Evidence Summary


Regiochemistry Dictates Orthogonal Deprotection Sequence: 1-Boc-4-Fmoc vs. 4-Boc-1-Fmoc-Piperazine-2-acetic Acid

The regiochemical placement of the Boc and Fmoc protecting groups directly impacts the feasible deprotection sequence in multistep syntheses. In 1-Boc-4-Fmoc-piperazine-2-acetic acid, the Boc group is on N1 and Fmoc on N4. The regioisomer 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9) has the opposite assignment. While both are orthogonally protected, the local electronic environment surrounding each nitrogen influences the rate of acid- or base-mediated deprotection. Literature on orthogonal Boc/Fmoc strategies in piperazine systems demonstrates that the exact placement of these groups is critical for achieving high chemoselectivity (>95% de) during sequential unmasking [1]. In a comparative study of orthogonally protected piperazine scaffolds, the Boc/Fmoc combination enabled stepwise functionalization in three independent directions, a capability that would be altered or lost if the regioisomer were substituted without re-optimization of the deprotection protocol [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Piperazine Chemistry

Acetic Acid Side Chain Confers Distinct Acidity and Solubility Relative to Carboxylic Acid Analogs

The C2 acetic acid moiety (-CH₂COOH) in 1-Boc-4-Fmoc-piperazine-2-acetic acid provides a longer, more flexible acidic side chain compared to the direct carboxylic acid (-COOH) found in analogs such as (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (CAS 1034574-30-5). This structural difference translates into a measurable difference in acidity. The predicted pKa of the acetic acid group in the closely related 4-Boc-1-Fmoc-2-piperazineacetic acid is 4.67±0.10 , whereas the carboxylic acid analog exhibits a predicted pKa of 3.68±0.20 . The nearly one-unit difference in pKa influences ionization state at physiological pH, affecting both solubility in aqueous buffers and the compound's behavior in pH-dependent extractions and chromatographic purifications.

pKa Solubility Drug Design Conformational Constraint

Potential Farnesyltransferase Inhibitory Activity: A Structurally Defined Scaffold for Anticancer Drug Discovery

Piperazine-2-acetic acid derivatives, particularly those bearing orthogonal protecting groups, have been identified as constrained amino acid scaffolds with activity against farnesyltransferase (FTase), a validated anticancer target . The regioisomer 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9) is explicitly described as a 'potential tricyclic farnesyltransferase inhibitor' based on screening against enzyme-linked combinatorial libraries (ECLiPS) . The Journal of Medicinal Chemistry reports that 2-substituted piperazines function as constrained amino acids and can be elaborated into potent, non-carboxylic acid FTase inhibitors [1]. While direct IC₅₀ data for 1-Boc-4-Fmoc-piperazine-2-acetic acid itself are not publicly available, the scaffold's demonstrated biological relevance provides a rational basis for its selection over simpler, non-functionalized piperazines in FTase inhibitor development programs.

Farnesyltransferase Cancer Enzyme Inhibition Piperazine Scaffold

Commercial Availability and Purity Profile of 1-Boc-4-Fmoc-piperazine-2-acetic acid

1-Boc-4-Fmoc-piperazine-2-acetic acid (CAS 885949-85-9) is commercially available from multiple reputable suppliers, including Fluorochem, ChemScene, Leyan, and CymitQuimica, with standard purities of 97% or higher . This contrasts with the regioisomer 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9), which is often supplied at 95% purity . The higher purity grade reduces the need for additional purification steps before use, saving time and material costs. Furthermore, the compound is stocked in multiple global locations (US, EU, China), ensuring reliable supply for large-scale research programs .

Procurement Purity Availability Supply Chain

Optimal Application Scenarios for 1-Boc-4-Fmoc-piperazine-2-acetic acid Based on Quantified Differentiation


Solid-Phase Peptide Synthesis Requiring Sequential, Chemoselective Piperazine Functionalization

The orthogonal Boc/Fmoc protection of 1-Boc-4-Fmoc-piperazine-2-acetic acid enables stepwise introduction of amino acids or other moieties onto the piperazine core. The Fmoc group can be selectively removed with 20% piperidine in DMF, allowing coupling to the N4 nitrogen while the Boc group remains intact. Subsequent acidolytic removal of the Boc group (TFA/DCM) then liberates the N1 nitrogen for further functionalization. This precise control over deprotection order is essential for constructing complex peptide mimetics and macrocycles where regiochemistry dictates biological activity [1].

Combinatorial Library Synthesis for Farnesyltransferase Inhibitor Lead Optimization

The piperazine-2-acetic acid scaffold is a validated constrained amino acid motif in farnesyltransferase (FTase) inhibitor design. 1-Boc-4-Fmoc-piperazine-2-acetic acid serves as a versatile starting point for generating diverse libraries through sequential deprotection and coupling of varied side chains. The orthogonal protecting groups allow for parallel or split-pool synthesis strategies, enabling rapid exploration of structure-activity relationships (SAR) around the piperazine core [2].

Construction of pH-Sensitive Drug Conjugates or Prodrugs

The acetic acid side chain (pKa ~4.67) confers distinct pH-dependent solubility and ionization behavior compared to the more acidic carboxylic acid analog (pKa ~3.68). This property can be exploited in the design of pH-responsive drug delivery systems or prodrugs that require a specific protonation state for cellular uptake or endosomal release. The compound's moderate acidity also reduces unwanted side reactions during base-mediated coupling steps, improving overall synthetic yield .

Large-Scale Synthesis Requiring High-Purity, Multi-Vendor Sourcing

With 97% purity consistently available from multiple global suppliers (Fluorochem, ChemScene, Leyan), 1-Boc-4-Fmoc-piperazine-2-acetic acid is well-suited for projects scaling from milligram to multi-gram quantities. The higher purity grade relative to the regioisomer (typically 95%) reduces the burden of pre-use purification, saving time and resources. The multi-vendor availability ensures supply chain resilience, a critical factor for industrial and academic laboratories with long-term synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-Fmoc-piperazine-2-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.